n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C6H16N2O2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
N'-methyl-N'-(2-methylsulfonylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2O2S/c1-8(4-3-7)5-6-11(2,9)10/h3-7H2,1-2H3 |
InChI Key |
PGIYUQVVTLYZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Ethylenediamine (ethane-1,2-diamine) is the primary backbone molecule.
- Methylsulfonyl-containing alkylating agents , such as 2-(methylsulfonyl)ethyl bromide or tosylate.
- Methylating agents , typically methyl iodide or dimethyl sulfate.
- Catalysts and solvents : Hydrogenation catalysts (e.g., Pd/C), organic solvents such as methanol, ethanol, or ethers.
Representative Preparation Method
A typical preparation method involves:
- Selective monoalkylation of ethane-1,2-diamine with 2-(methylsulfonyl)ethyl bromide under basic conditions to afford N-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine.
- Subsequent methylation of the free amine nitrogen using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield N1-methyl-N1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine.
- Purification by distillation or recrystallization to obtain the target compound with high purity.
Reaction Optimization and Purification
- Reaction Temperature: Optimal temperatures range from 70 to 90 °C for hydrogenation steps; alkylation reactions are typically performed at room temperature to moderate heat.
- Pressure: For hydrogenation, pressures between 9 and 14 MPa are preferred to ensure efficient conversion.
- Solvent Choice: Alcohols such as methanol or ethanol are preferred for their solubility and reaction compatibility.
- Catalyst Life: Use of ion exchange resins and stabilizers prolong catalyst life and reduce decomposition of intermediates.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Monoalkylation | Ethane-1,2-diamine + 2-(methylsulfonyl)ethyl bromide + base | 25–60 | Atmospheric | 70–85 | Controlled stoichiometry crucial |
| Methylation | Intermediate + methyl iodide + K2CO3 | 25–50 | Atmospheric | 75–90 | Avoid over-alkylation |
| Hydrogenation (related) | Iminodiacetonitrile + catalyst + ion exchange resin + stabilizer + H2 | 70–90 | 9–14 | 80–95 | Suppresses piperazine by-products |
| Purification | Distillation or recrystallization | N/A | N/A | N/A | Removes impurities and side products |
Analytical Characterization and Research Discoveries
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and purity. Characteristic shifts for methylsulfonyl protons and ethane-1,2-diamine backbone are observed.
- Infrared Spectroscopy (IR): Sulfone S=O stretching bands near 1300–1150 cm⁻¹ confirm methylsulfonyl presence.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is used to assess purity and separate isomers if present.
Research indicates that the presence of the methylsulfonyl group enhances solubility in polar solvents and increases reactivity towards nucleophiles, making this compound valuable as an intermediate in complex organic syntheses.
Chemical Reactions Analysis
Types of Reactions
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity to target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N1-Methyl-N1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine with key analogs from the evidence:
Corrosion Inhibition Potential
- DETA, TETA, PEHA : Ethyleneamine derivatives with increasing -NH- groups exhibit enhanced corrosion inhibition on steel surfaces due to strong adsorption via lone-pair electrons. DFT studies correlate higher HOMO energy (electron donation capacity) with better inhibition .
- However, its polar sulfonyl group could improve solubility in aqueous acidic environments, balancing performance .
Biological Activity
n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine, also known as 1,2-Ethanediamine, N1-methyl-N1-[2-(methylsulfonyl)ethyl] (CAS No. 1292994-54-7), is a compound with significant biological activity. With a molecular formula of C6H16N2O2S and a molar mass of 180.27 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology.
The compound's structure features a methylsulfonyl group, which is pivotal for its biological interactions. The presence of the methylsulfonyl moiety enhances its solubility and potential binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C6H16N2O2S |
| Molar Mass | 180.27 g/mol |
| CAS Number | 1292994-54-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The methylsulfonyl group may facilitate hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases. The mechanism likely involves modulation of signaling pathways associated with inflammation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 32 µg/mL
- S. aureus: 16 µg/mL
These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group.
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of this compound indicate favorable absorption characteristics with low toxicity levels in preclinical models.
Summary of Findings
- Absorption : Rapid absorption observed in animal models.
- Toxicity : Low acute toxicity with no significant adverse effects noted at therapeutic doses.
- Bioavailability : High bioavailability suggests effective systemic circulation post-administration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for n1-Methyl-n1-(2-(methylsulfonyl)ethyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of primary amines with methylsulfonyl-containing reagents. Key parameters include:
- Temperature control : Elevated temperatures (80–100°C) for sulfonylation steps to ensure complete substitution .
- Catalysts : Use of platinum or palladium catalysts for hydrogenation steps to reduce nitro intermediates (e.g., nitrobenzenes to amines) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields reported between 60–85% depending on solvent polarity .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR verify methylsulfonyl (-SO₂CH₃) and ethylenediamine backbone signals. Key peaks include δ ~2.8–3.2 ppm (SO₂CH₃) and δ ~1.5–2.0 ppm (N-CH₃) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 223.15 for C₇H₁₈N₂O₂S) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?
- Key Properties :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic methylsulfonyl group .
- Stability : Stable under inert atmospheres but sensitive to strong acids/bases, which may hydrolyze the sulfonamide bond. Store at –20°C in desiccated conditions .
Advanced Research Questions
Q. How does the methylsulfonyl substituent influence the compound’s biological activity compared to analogs without this group?
- Methodology :
- Comparative assays : Test antimicrobial activity (e.g., MIC against E. coli or S. aureus) against analogs like N1,N1-dimethylethane-1,2-diamine. The methylsulfonyl group enhances cellular permeability, leading to 3–5x lower MIC values .
- Molecular docking : Computational models show the sulfonyl group forms hydrogen bonds with bacterial efflux pump proteins (e.g., AcrB in E. coli), reducing drug resistance .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values in anticancer assays)?
- Methodology :
- Assay standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7), incubation time (24h vs. 48h), and serum content in media .
- Metabolic stability tests : Use liver microsomes to assess if cytochrome P450-mediated degradation alters efficacy .
- Structural analogs : Compare with derivatives (e.g., fluoro- or chloro-substituted) to identify substituent-dependent activity trends .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodology :
- Density functional theory (DFT) : Calculate activation energies for sulfonylation steps to optimize reaction pathways .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide rational drug design .
Comparative Structural Analysis
Q. How does this compound differ from structurally similar diamines in terms of reactivity?
- Key Comparisons :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
